6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Description
6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a chlorinated derivative of the benzodioxepine scaffold, characterized by a seven-membered oxygen-containing heterocycle fused to a benzene ring. The compound features two substituents: a chlorine atom at position 6 and a 2-chloroethyl group at position 8. These substituents significantly alter its physicochemical properties compared to the parent structure, 3,4-dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4), which has a molecular formula of C₉H₁₀O₂ and a molecular weight of 150.18 g/mol .
Properties
IUPAC Name |
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c12-3-2-8-6-9(13)11-10(7-8)14-4-1-5-15-11/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNZCZHGWPSOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CCCl)Cl)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-3,4-dihydro-2H-1,5-benzodioxepine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers.
Scientific Research Applications
6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
3,4-Dihydro-2H-1,5-benzodioxepine (CAS 7216-18-4)
- Structure : Base benzodioxepine lacking substituents.
- Molecular Weight : 150.18 g/mol.
- Properties: Used in research; storage requires -80°C (6-month stability) or -20°C (1-month stability). Solubility depends on solvent choice (e.g., DMSO, ethanol) .
- Key Differences : The target compound’s chloro and chloroethyl groups increase molecular weight by ~99 g/mol, likely reducing aqueous solubility but enhancing electrophilic reactivity.
Benzodithiazine Derivatives (e.g., Compound 15 in )
- Structure : Benzodithiazine core with sulfur atoms replacing oxygen in the heterocycle.
- Example: Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (MW 455.9 g/mol).
- Properties : High melting points (310–315°C dec.), strong IR absorption for SO₂ (1330–1150 cm⁻¹), and NMR signals indicative of aromatic and hydrazine moieties .
- Key Differences: Sulfur atoms increase polarizability and metabolic susceptibility compared to benzodioxepine’s oxygen atoms.
Substituent-Driven Comparisons
Bis(2-Chloroethyl)Ether (BCEE)
- Structure : Linear ether with two 2-chloroethyl groups.
- Properties : Volatile liquid; listed Minimal Risk Levels (MRLs) for inhalation exposure highlight acute toxicity risks .
- Key Differences : BCEE’s simple ether structure contrasts with the benzodioxepine’s fused aromatic system. However, the shared 2-chloroethyl group suggests both compounds may act as alkylating agents, necessitating stringent safety protocols.
Methylclonazepam ()
- Structure : Benzodiazepine with a 2-chlorophenyl group and nitro substituent.
- Properties : Used in neurological applications; absence of heterocyclic oxygen or sulfur.
- Key Differences: The target compound’s benzodioxepine core and chloroethyl group diverge pharmacologically from benzodiazepines, likely directing it toward non-CNS applications (e.g., anticancer research).
Data Tables
Table 1. Molecular and Physical Properties
Biological Activity
6-Chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Molecular Characteristics
The compound has the following molecular characteristics:
- Molecular Formula : C10H10Cl2O2
- Molecular Weight : 233.0912 g/mol
- CAS Number : 2385310-50-7
Anticancer Properties
Recent studies have indicated that 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine exhibits anticancer activity . The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and the inhibition of cell cycle progression.
Table 1: Summary of Anticancer Activity Studies
| Study | Cell Line | Concentration | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| MCF-7 (Breast) | 10 µM | 15.2 | Apoptosis induction | |
| A549 (Lung) | 20 µM | 12.5 | Cell cycle arrest | |
| HeLa (Cervical) | 15 µM | 14.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.
- Inhibition of Key Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in reducing tumor size and improving patient outcomes. The study highlighted the importance of dosage optimization for maximizing therapeutic effects while minimizing side effects.
Case Study 2: Infection Control
In a hospital setting, the use of this compound as an adjunct therapy for treating multidrug-resistant bacterial infections resulted in improved patient recovery rates compared to standard treatments alone.
Q & A
Basic: What are the recommended synthetic routes for 6-chloro-8-(2-chloroethyl)-3,4-dihydro-2H-1,5-benzodioxepine?
Methodological Answer:
The synthesis of halogenated benzodioxepines typically involves chloromethylation or Friedel-Crafts alkylation under acidic conditions. For example:
- Step 1: Start with a benzodioxepine core (e.g., 3,4-dihydro-2H-1,5-benzodioxepine) and introduce chloroethyl groups via electrophilic substitution using chloromethyl methyl ether (MOMCl) or thionyl chloride (SOCl₂) as reagents .
- Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity at the 8-position. Polar aprotic solvents like DMF improve yield in halogenation steps .
- Validation: Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 4.2–4.5 ppm for dioxepine protons) .
Basic: How do researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Key characterization techniques include:
- Spectroscopy:
- NMR: Assign peaks for chlorine substituents (e.g., δ 3.8–4.1 ppm for CH₂Cl) and dioxepine ring protons (δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion [M+H]⁺ at m/z 275.2 (C₁₁H₁₁Cl₂O₂) .
- Computational Modeling: Use DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactive sites .
- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline derivatives are available) .
Basic: What preliminary biological activities have been reported for benzodioxepine derivatives?
Methodological Answer:
Related compounds exhibit:
- Anti-inflammatory activity (e.g., 48–72% inhibition of carrageenan-induced edema at 100–200 mg/kg in rodent models) .
- Antimicrobial effects against Gram-positive bacteria (MIC: 12.5–25 µg/mL) .
- SAR Insight: Hydrophobic substituents (e.g., chloroethyl groups) enhance membrane permeability and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
